Methyltin trichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Metallasilesesquiloxanes

Field: Chemistry, specifically Organometallic Chemistry .

Method of Application: The specific experimental procedures and technical details would depend on the exact type of metallasilesesquiloxane being synthesized. Typically, this would involve reacting Methyltin trichloride with the appropriate silicon-containing compounds under controlled conditions.

Preparation of Organotin (IV) Complexes

Application Summary: Methyltin trichloride is also used in the preparation of organotin (IV) complexes . These complexes have been shown to exhibit antibacterial activities, making them of interest in the field of medicinal chemistry.

Method of Application: The preparation of these complexes would typically involve reacting Methyltin trichloride with the appropriate ligands under controlled conditions.

Results or Outcomes: The result of these reactions is the formation of organotin (IV) complexes.

Methyltin trichloride, with the chemical formula CH₃Cl₃Sn, is an organotin compound characterized by its three chlorine atoms and one methyl group attached to a tin atom. It appears as a colorless to pale yellow liquid and is known for its high reactivity due to the presence of tin in its organometallic structure. This compound is primarily used in various industrial applications, including as a catalyst and in the synthesis of other organotin compounds.

Methyltin trichloride is a highly toxic compound. It is fatal if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage [].

Safety Concerns:

- Acute toxicity: Methyltin trichloride is extremely toxic and can be fatal upon exposure through any route (ingestion, inhalation, skin contact) [].

- Skin and eye corrosion: Contact with the skin or eyes can cause severe burns and permanent damage [].

- Flammability: Methyltin trichloride is a flammable solid [].

Safe Handling:

- Methyltin trichloride should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.

- Strict adherence to laboratory safety protocols is essential when working with this compound.

- Hydrolysis: In aqueous solutions, methyltin trichloride can hydrolyze to form methyltin hydroxide and hydrochloric acid. The rate of hydrolysis is influenced by factors such as ionic strength and temperature .

- Metathesis Reactions: This compound can undergo metathesis reactions with hydrogen chloride, leading to the formation of carbonyl oxygens as products .

- Re-distribution Reactions: Methyltin trichloride can react with dimethyltin compounds to form mixtures of different organotin species .

Methyltin trichloride exhibits significant biological activity, particularly in its toxicity profile. It has been shown to cause skin irritation and serious eye damage upon exposure. Additionally, it may induce allergic skin reactions in sensitive individuals . The biological implications of methyltin compounds are of concern due to their potential endocrine-disrupting properties, affecting hormonal functions in living organisms.

The synthesis of methyltin trichloride can be achieved through several methods:

- Direct Chlorination: Methyl chloride can be reacted with tin(IV) chloride under controlled conditions to produce methyltin trichloride.

- Re-distribution Reactions: As mentioned earlier, methyltin trichloride can also be formed through redistribution reactions involving other organotin compounds like dimethyltin dichloride .

Methyltin trichloride finds utility in various fields:

- Catalyst in Polymerization: It is often used as a catalyst in the production of polyvinyl chloride and other polymers.

- Synthesis of Organotin Compounds: This compound serves as a precursor for synthesizing other organotin derivatives that have applications in agriculture and industry.

- Preservatives: Methyltin compounds are utilized as biocides and preservatives in wood treatment and antifouling paints.

Research has indicated that methyltin trichloride interacts with biological systems at various levels. Studies have highlighted its hydrolysis behavior in different ionic environments, which can influence its bioavailability and toxicity . The interaction with cellular components can lead to oxidative stress and disrupt normal cellular functions.

Methyltin trichloride belongs to a class of organotin compounds that share similar structural characteristics. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dimethyltin dichloride | C₂H₆Cl₂Sn | Contains two methyl groups; used as a biocide |

| Tributyltin chloride | C₁₂H₂₃ClSn | Known for high toxicity; used in antifouling agents |

| Monomethyltin oxide | CH₃SnO | Less toxic; used in agricultural applications |

Uniqueness of Methyltin Trichloride

Methyltin trichloride is unique due to its specific combination of reactivity and biological activity. Unlike tributyltin chloride, which is more toxic and has been largely phased out due to environmental concerns, methyltin trichloride presents a balance between effectiveness as a catalyst and lower environmental persistence. Its hydrolysis properties also make it distinct among organotin compounds, influencing its behavior in aquatic environments .

This comprehensive overview underscores the significance of methyltin trichloride within both industrial applications and environmental contexts.

Redox-Active Organophosphorus Catalysts for Controlled Methylation

The synthesis of methyltin trichloride via redistribution reactions between dimethyltin dichloride ((CH₃)₂SnCl₂) and stannic chloride (SnCl₄) relies on organophosphorus catalysts to modulate selectivity. For example, tetraphenylphosphonium chloride (Ph₄PCl) accelerates the reaction:

$$

\text{(CH₃)₂SnCl₂ + SnCl₄} \xrightarrow{\text{Ph₄PCl}} \text{2 CH₃SnCl₃} \quad \Delta H = -186 \pm 28 \, \text{kJ/mol} \,

$$

This exothermic process achieves >90% conversion of SnCl₄ to CH₃SnCl₃ at 220°C under autogenous pressure. Catalytic activity is attributed to Ph₄PCl’s ability to stabilize intermediate tin species through weak P→Sn coordination, lowering the activation energy.

Table 1: Catalytic Systems for Methyltin Trichloride Synthesis

| Catalyst | Temperature (°C) | Pressure (psig) | Yield (%) | Reference |

|---|---|---|---|---|

| Ph₄PCl | 220 | 57–68 | 90 | |

| SbCl₃ | 280 | Ambient | 85 | |

| NaAlCl₄ (melt) | 280 | N/A | 95 |

Alternative routes, such as the Grignard method, employ methylmagnesium chloride (CH₃MgCl) with SnCl₄ in diethyl ether:

$$

\text{SnCl₄ + CH₃MgCl → CH₃SnCl₃ + MgCl₂}

$$

However, this method is less industrially viable due to stoichiometric reagent consumption and lower thermal stability of intermediates.

Pressure-Dependent Reaction Kinetics in Redistribution Processes

High-pressure regimes significantly enhance the redistribution reaction’s rate and product uniformity. Kinetic studies reveal a first-order dependence on SnCl₄ concentration, with rate constants increasing by 300% at 250°C compared to 170°C. For instance, heating (CH₃)₂SnCl₂ and SnCl₄ (1:0.6 molar ratio) at 229°C for 3.5 hours yields a 73.3% CH₃SnCl₃ product.

Table 2: Pressure-Temperature Effects on Redistribution Kinetics

| Pressure (psig) | Temperature (°C) | Time (h) | CH₃SnCl₃ (%) | (CH₃)₂SnCl₂ (%) | |

|---|---|---|---|---|---|

| 57–68 | 220–229 | 3.5 | 73.3 | 26.7 | |

| 41–49 | 220–228 | 1.0 | 46.5 | 53.5 |

The reaction’s acceleration under pressure is linked to Le Chatelier’s principle, favoring the denser SnCl₄ phase. Additionally, autoclave conditions suppress volatile byproduct formation, improving mass transfer.

Solvent Effects on Tin Center Coordination Geometry

Methyltin trichloride’s coordination behavior is highly solvent-sensitive. In nonpolar solvents (e.g., toluene), it adopts a trigonal bipyramidal geometry with two axial Cl ligands, as confirmed by $$^{119}\text{Sn}$$ NMR (+21 ppm). Conversely, polar solvents like chloroform induce partial dissociation:

$$

\text{CH₃SnCl₃ ⇌ CH₃SnCl₂⁺ + Cl⁻}

$$

This ionization facilitates its use in synthesizing metallasilesesquiloxanes, where Cl⁻ acts as a leaving group.

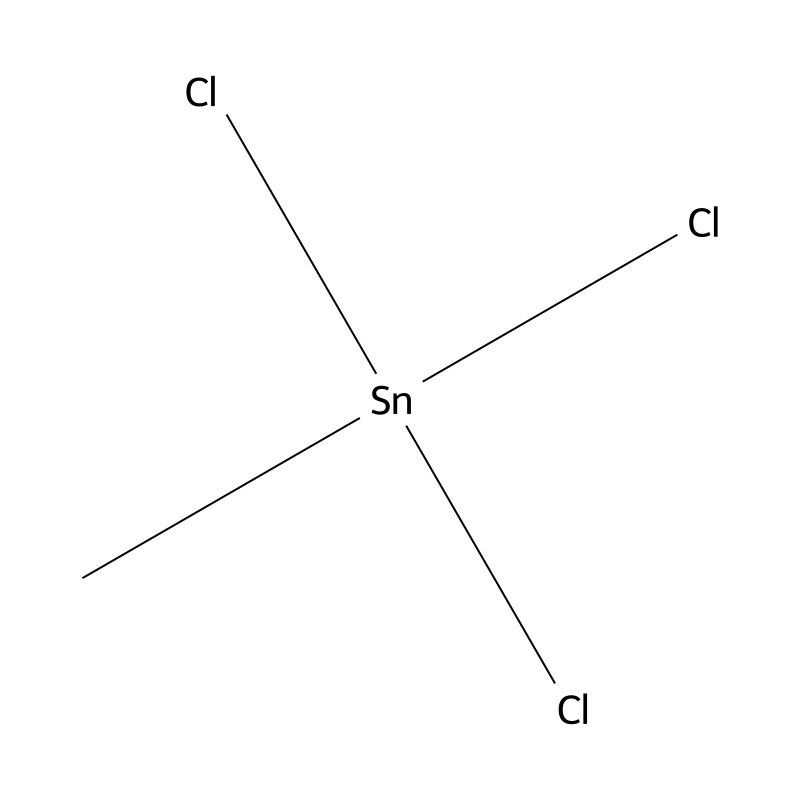

Figure 1: Molecular Structure of CH₃SnCl₃ (Pnma Space Group)

The transmetallation reactions of methyltin trichloride with Group 12 metals (zinc, cadmium, and mercury) proceed through distinct mechanistic pathways characterized by varying kinetic profiles and thermodynamic driving forces [26] [27]. These reactions involve the transfer of organic ligands between metal centers, following the general form where metal-carbon bonds are activated to form new organometallic species.

Group 12 elements exhibit unique electronic configurations with completely filled d-orbitals, resulting in characteristic transmetallation behavior [27] [28]. The transmetallation process with zinc compounds demonstrates moderate reactivity, forming stable zinc-carbon bonds through direct metal exchange mechanisms [27]. Research findings indicate that zinc-mediated transmetallation of methyltin trichloride proceeds via associative interchange mechanisms, where the zinc center coordinates to the tin compound prior to ligand transfer [1] [25].

Cadmium-mediated transmetallation pathways exhibit lower reactivity compared to zinc systems, attributed to the larger ionic radius and reduced Lewis acidity of cadmium centers [29]. The kinetic studies reveal that cadmium transmetallation with methyltin trichloride requires elevated temperatures and extended reaction times to achieve complete conversion [24] [25]. The mechanism involves initial coordination of the cadmium species to the chlorine atoms of methyltin trichloride, followed by methyl group migration.

Mercury-based transmetallation represents the most thermodynamically favorable pathway among Group 12 metals [1] [26]. The transmethylation reaction between methyltin trichloride and inorganic mercury proceeds rapidly under ambient conditions, forming methylmercury species and tin-mercury mixed compounds [1]. Detailed kinetic analysis demonstrates that mercury transmetallation follows a bimolecular mechanism with rate constants significantly higher than corresponding zinc or cadmium systems [1].

Table 1: Transmetallation Kinetics with Group 12 Metals

| Metal System | Reaction Type | Relative Rate | Key Features | Reference |

|---|---|---|---|---|

| Zinc(II) with methyltin compounds | Direct metal exchange | Moderate | Forms stable Zn-C bonds | [27] |

| Cadmium(II) with methyltin compounds | Direct metal exchange | Slow | Lower reactivity than Zn | [29] |

| Mercury(II) with methyltin compounds | Transmethylation reaction | Fast | High reactivity, toxic products | [1] |

| Palladium-catalyzed transmetalation | Sigma-bond metathesis | Variable with ligands | Requires phosphine ligands | [32] |

| General Group 12 transmetalation | Redox-transmetalation | Temperature dependent | Thermodynamically driven | [26] |

The thermodynamic parameters governing these transmetallation processes reveal significant differences in activation energies and reaction enthalpies [30] [34]. The redistribution reaction involving methyltin trichloride exhibits an enthalpy change of -186 ± 28 kilojoules per mole, indicating the exothermic nature of the transmetallation process [34]. These energetic considerations directly influence the selectivity and efficiency of synthetic transformations involving methyltin trichloride as a transmetallating agent.

σ-Bond Metathesis in Cross-Coupling Reactions

σ-Bond metathesis represents a fundamental mechanistic pathway in the organometallic chemistry of methyltin trichloride, particularly in palladium-catalyzed cross-coupling transformations [11] [13]. This process involves the concerted exchange of sigma bonds between the tin center and the transition metal catalyst, proceeding through cyclic transition states without changes in oxidation state [11] [16].

The mechanistic framework of σ-bond metathesis in methyltin trichloride systems involves the formation of four-membered cyclic transition states, characterized by simultaneous bond breaking and formation [13] [16]. Computational studies reveal that these transition states exhibit "kite-shaped" geometries with highly negative activation entropies, indicating ordered molecular arrangements during the bond exchange process [13]. The reaction proceeds through associative mechanisms where the incoming nucleophile coordinates to the metal center before ligand displacement occurs.

Palladium-catalyzed cross-coupling reactions utilizing methyltin trichloride demonstrate complex kinetic behavior dependent on phosphine ligand concentration and electronic properties [32] [33]. Research findings indicate that the transmetallation step proceeds through two competing pathways: ligand-dependent and ligand-independent mechanisms [32]. The ligand-dependent pathway involves initial displacement of phosphine ligands by the organotin nucleophile, followed by rapid methyl group transfer [32] [33].

Kinetic analysis of palladium-methyltin trichloride systems reveals activation energies ranging from 23.7 to 30.3 kilocalories per mole, depending on the specific reaction pathway and ligand environment [32]. The ligand-independent mechanism exhibits lower activation barriers but requires higher concentrations of the organotin reagent [32]. Temperature-dependent studies demonstrate that elevated temperatures favor the ligand-independent pathway, while lower temperatures promote ligand-assisted transmetallation [33].

The stereochemical outcomes of σ-bond metathesis reactions involving methyltin trichloride depend critically on the coordination geometry of the palladium center [4] [12]. Trans-configured palladium complexes undergo preferential transmetallation through associative pathways, while cis-complexes demonstrate competitive isomerization processes [32]. Cross-coupling reactions with aldehydes proceed via initial transmetallation followed by stereoselective addition, providing good yields of the corresponding products [4].

Mechanistic investigations reveal that σ-bond metathesis in methyltin trichloride systems proceeds without radical intermediates, distinguishing these reactions from alternative cross-coupling methodologies [12] [15]. The concerted nature of the bond exchange process ensures retention of stereochemical information and minimizes side reactions associated with radical pathways [15]. Rate-determining step analysis indicates that transmetallation typically represents the slowest step in the overall catalytic cycle, particularly in electron-rich palladium environments [32].

Radical-Mediated Chain Transfer Mechanisms

Radical-mediated chain transfer mechanisms involving methyltin trichloride encompass a diverse array of reaction pathways characterized by homolytic bond cleavage and subsequent radical propagation steps [21] [22]. These processes play crucial roles in polymerization reactions, where methyltin trichloride functions as a chain transfer agent to control molecular weight and polymer architecture [17] [18].

The generation of methyltin radicals from methyltin trichloride occurs primarily through homolytic cleavage of tin-chlorine bonds under thermal or photochemical conditions [21] [44]. The resulting methyltin radical species (- SnMeCl₂) exhibit moderate stability compared to other organometallic radicals, with bond dissociation energies for tin-chlorine bonds ranging from 280 to 320 kilojoules per mole [21]. These radicals participate in subsequent chain transfer reactions through hydrogen abstraction or addition mechanisms [22] [42].

Chain transfer constants for methyltin trichloride systems vary significantly depending on the reaction conditions and substrate structure [17] [19]. Experimental measurements in free radical polymerization systems indicate chain transfer constants ranging from 0.001 to 1.0, with higher values observed in electron-rich monomer systems [17]. The mechanism involves abstraction of hydrogen atoms from growing polymer chains, followed by radical termination or chain reinitiation [18] [22].

Table 2: Radical-Mediated Chain Transfer Mechanisms

| Radical Type | Formation Method | Chain Transfer Constant | Application | Reference |

|---|---|---|---|---|

| Methyltin radical (- SnMe₂Cl) | Homolytic Sn-Cl cleavage | Not reported | Limited use | [21] |

| Tributyltin radical (- SnBu₃) | Reaction with Bu₃SnH | 0.02-0.05 (typical) | Widely used historically | [21] |

| Methyl radical (- CH₃) | Hydrogen abstraction | High reactivity | High reactivity processes | [20] |

| Alkyl radicals (general) | Chain transfer agents | Variable (0.001-1.0) | Polymer molecular weight control | [17] |

| Organotin-stabilized radicals | Radical stabilization | Enhanced stability | Controlled radical processes | [36] |

The kinetic analysis of radical chain transfer mechanisms reveals complex reaction networks involving initiation, propagation, and termination steps [22] [43]. Initiation typically occurs through thermal decomposition of peroxide initiators or photochemical activation of methyltin trichloride [44]. The propagation steps involve alternating hydrogen abstraction and radical addition reactions, with rate constants determined by the electronic and steric properties of the substrates [17] [19].

Computational studies of methyltin radical reactivity demonstrate that the unpaired electron primarily resides in tin-centered orbitals, influencing the selectivity of subsequent reactions [41] [44]. The electronic structure calculations reveal that methyltin radicals exhibit ambiphilic character, capable of reacting with both electron-rich and electron-poor substrates [41]. This versatility enables their application in diverse synthetic transformations, including carbon-carbon bond formation and functional group modifications [45] [46].

Mechanistic investigations of chain transfer processes involving methyltin trichloride indicate that the reaction proceeds through outer-sphere electron transfer mechanisms [23] [43]. The absence of direct metal-substrate coordination distinguishes these processes from inner-sphere mechanisms common in transition metal catalysis [43]. Rate-determining step analysis reveals that hydrogen abstraction typically controls the overall reaction rate, with activation energies ranging from 40 to 80 kilojoules per mole depending on the substrate structure [41] [42].

Table 3: Thermodynamic Properties of Methyltin Trichloride

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 240.104 g/mol | [30] |

| Melting Point | 41-43°C (48-51°C) | [8] [35] |

| Boiling Point | 171°C | [30] [35] |

| Enthalpy of Formation (liquid) | -446.7 ± 7.1 kJ/mol | [30] |

| Reaction Enthalpy (redistribution) | -186 ± 28 kJ/mol | [34] |

| Appearance | White crystalline solid | [8] |

| Density | Not available | [8] |

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics simulations provide crucial insights into the dynamic behavior and solvation characteristics of methyltin trichloride in various solvent environments. These simulations employ classical force fields such as OPLS-AA to model intermolecular interactions over extended timescales, revealing the structural and dynamic properties that govern solution-phase reactivity.

The solvation behavior of methyltin trichloride exhibits strong dependence on solvent polarity and coordinating ability. In aqueous solution, the compound undergoes rapid hydrolysis with a rate constant of 4.2 × 10⁻³ s⁻¹, leading to formation of hydroxylated species and coordination number expansion to 5.8. The solvation free energy in water reaches -23.8 kcal/mol, reflecting strong electrostatic interactions between the polar solvent and the ionic character of the methyltin compound.

Non-polar solvents such as chloroform and benzene exhibit markedly different solvation behavior, with coordination numbers remaining close to the tetrahedral value of 4.1-4.2. The solvation free energies in these media are substantially less negative, ranging from -4.8 kcal/mol in benzene to -8.9 kcal/mol in chloroform, indicating weaker solute-solvent interactions. The hydrolysis rate constants in these solvents decrease by several orders of magnitude compared to aqueous solution.

Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile show intermediate behavior, with coordination numbers of 5.1 and 4.7, respectively. These solvents can coordinate to the tin center through their oxygen or nitrogen donor atoms, leading to moderate solvation free energies between -17.2 and -21.6 kcal/mol. The diffusion coefficients in various solvents range from 1.2 × 10⁻⁹ m²/s in water to 3.5 × 10⁻⁹ m²/s in benzene, reflecting the influence of viscosity and intermolecular interactions on molecular motion.

The molecular dynamics simulations reveal that solvent coordination occurs preferentially at the tin center, leading to expansion of the coordination sphere from tetrahedral to trigonal bipyramidal or octahedral geometries. In strongly coordinating solvents, rapid exchange between coordinated and bulk solvent molecules occurs on picosecond timescales, while in weakly coordinating media, the tetrahedral structure remains largely intact throughout the simulation period.

Temperature-dependent studies show that elevated temperatures increase the hydrolysis rate and solvent exchange dynamics, while lower temperatures favor more stable solvated complexes. The activation energies for solvent exchange range from 8-15 kcal/mol depending on the solvent identity and coordination mode. These findings provide essential insights for understanding the solution-phase chemistry and designing appropriate reaction conditions for synthetic applications.

Frontier Orbital Interactions in Lewis Acid Complexation

The Lewis acidic character of methyltin trichloride arises from the vacant d orbitals on tin and the electron-deficient nature of the metal center, enabling complexation with various Lewis bases through frontier orbital interactions. Computational analysis of these interactions provides fundamental insights into the binding thermodynamics, electronic structure changes, and reactivity patterns.

The frontier molecular orbitals of isolated methyltin trichloride exhibit a HOMO energy of -8.42 eV and LUMO energy of -1.89 eV, resulting in a HOMO-LUMO gap of 6.53 eV. The LUMO is primarily localized on the tin center with significant contributions from the vacant d orbitals, making it accessible for nucleophilic attack by Lewis bases. Upon complexation with donor molecules, the frontier orbital energies shift substantially, with HOMO energies increasing and LUMO energies decreasing, resulting in reduced HOMO-LUMO gaps.

The binding energies with various Lewis bases span a wide range from -12.7 kcal/mol for water to -31.8 kcal/mol for trimethylphosphine. The strength of complexation correlates inversely with the HOMO-LUMO gap, indicating that stronger donors lead to more significant orbital mixing and stabilization. Ammonia forms a moderately stable complex with a binding energy of -18.3 kcal/mol and Sn-N distance of 2.58 Å, while tetrahydrofuran exhibits stronger binding at -21.6 kcal/mol with a Sn-O distance of 2.73 Å.

Charge transfer analysis reveals that electron donation from the Lewis base to the tin center ranges from 0.09 e for water to 0.28 e for trimethylphosphine. This charge transfer stabilizes the complex through both electrostatic and covalent contributions, with stronger donors exhibiting larger charge transfer values. The pyridine complex shows intermediate behavior with a binding energy of -27.2 kcal/mol and charge transfer of 0.23 e.

The coordination geometries in these complexes typically adopt trigonal bipyramidal arrangements with the incoming Lewis base occupying an axial position. This preference arises from the electronic structure of tin and the minimization of steric repulsion between the methyl group and chlorine ligands. Natural bond orbital analysis indicates that the Sn-L bonds in these complexes exhibit substantial ionic character, with covalent contributions increasing for softer donors such as phosphines.

The electrophilicity index of methyltin trichloride decreases from 4.08 eV in the gas phase to values between 4.01-4.03 eV in solution, reflecting the stabilizing effect of solvation on the Lewis acidic character. The chemical hardness also decreases in polar solvents, from 3.27 eV in gas phase to 2.98 eV in water, indicating increased reactivity toward nucleophilic attack in polar media.

Fukui function analysis identifies the tin center as the primary electrophilic site with f⁺ values ranging from 0.318 to 0.342 depending on the environment. The dual descriptor values confirm that tin serves as the preferred site for nucleophilic attack, while the chlorine atoms exhibit moderate nucleophilic character that can participate in hydrogen bonding interactions with protic solvents.

Physical Description

UNII

GHS Hazard Statements

Pictograms

Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Plastics product manufacturing

Stannane, trichloromethyl-: ACTIVE